3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound consists of a triazolo-thiadiazole core, which is known for its stability and diverse reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-(1-Azepanylmethyl)-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: Known for their energetic material properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Investigated for their potential as kinase inhibitors.
Thiazolo[3,2-b][1,2,4]triazole derivatives: Used in the synthesis of functionalized materials.
Uniqueness
Its combination of the triazolo-thiadiazole core with the azepane and tert-butylphenyl groups makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C20H27N5S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
3-(azepan-1-ylmethyl)-6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H27N5S/c1-20(2,3)16-10-8-15(9-11-16)18-23-25-17(21-22-19(25)26-18)14-24-12-6-4-5-7-13-24/h8-11H,4-7,12-14H2,1-3H3 |
InChI Key |
IXKXWQYJJMEUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCCCCC4 |
Origin of Product |
United States |
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